Product packaging for Desmethyltiagabine(Cat. No.:CAS No. 748741-38-0)

Desmethyltiagabine

Cat. No.: B12792159
CAS No.: 748741-38-0
M. Wt: 361.5 g/mol
InChI Key: VZSYFEZWPMQBNC-OAHLLOKOSA-N
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Description

Contextualization as a GABAergic System Modulator Analog

Desmethyltiagabine is chemically identified as (R)-1-[4-(3-Methyl-2-thienyl)-4-(2-thienyl)-3-butenyl]-3-piperidine carboxylic acid. synzeal.com It is an unsymmetrical analog and a known impurity of Tiagabine (B1662831), a potent and selective inhibitor of the GABA transporter GAT-1. alraziuni.edu.yeresearchgate.net The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. scielo.org.mxpatsnap.com Modulators of this system, such as GABA reuptake inhibitors, prevent the removal of GABA from the synaptic cleft, thereby enhancing its inhibitory effects. nih.gov

This compound's structural similarity to Tiagabine allows it to serve as a valuable tool for researchers. ontosight.ai By comparing the pharmacological properties of this compound with its parent compound, scientists can elucidate the specific molecular features responsible for potent and selective GAT-1 inhibition. researchgate.net This comparative analysis is fundamental to understanding the intricate interactions between these drugs and their target transporters.

Historical Perspective of Analog Drug Design in Neuropharmacology

The development of drugs targeting the nervous system has a rich history rooted in the principle of analog design. slideshare.nete-bookshelf.de This strategy involves the systematic modification of a known active compound (a "lead compound") to create new molecules ("analogs") with improved properties, such as enhanced efficacy, better selectivity, or a more favorable pharmacokinetic profile. slideshare.net

The story of many neuropharmacological agents, from early anesthetics to modern antidepressants and anticonvulsants, is a testament to the power of this approach. nih.gov For instance, the development of selective serotonin (B10506) reuptake inhibitors (SSRIs) evolved from initial observations with less selective tricyclic antidepressants. Similarly, the creation of Tiagabine was a result of modifying the structure of nipecotic acid, a known GABA uptake inhibitor. researchgate.netmdpi.com

The investigation of analogs like this compound falls squarely within this historical tradition. alraziuni.edu.yescribd.com Initially identified as an impurity, its distinct biological activity prompted further investigation, highlighting the serendipitous nature of drug discovery and the importance of characterizing all components of a synthesized compound. alraziuni.edu.ye

Current Research Significance and Future Directions

The current research significance of this compound lies in its utility as a reference standard and a research tool. It is used in the analytical method development and quality control for the commercial production of Tiagabine. synzeal.com Furthermore, its distinct pharmacological profile contributes to the broader understanding of GABA transporter subtypes and their functions. researchgate.net

Future research involving this compound and similar analogs is likely to focus on several key areas:

Elucidating Structure-Activity Relationships (SAR): Continued investigation of this compound and other Tiagabine analogs will help to build more precise models of the GAT-1 binding site. researchgate.net This knowledge is crucial for the rational design of next-generation GABAergic modulators with even greater selectivity and efficacy.

Probing the Role of Different GABA Transporters: While Tiagabine is selective for GAT-1, the study of its analogs may reveal compounds with different selectivity profiles, potentially targeting GAT-2, GAT-3, or BGT-1. researchgate.net This could open up new therapeutic avenues for a range of neurological and psychiatric disorders.

Development of Novel Therapeutic Agents: The insights gained from studying compounds like this compound could inform the development of new drugs for epilepsy, anxiety disorders, and other conditions characterized by GABAergic dysfunction. patsnap.com

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource
IUPAC Name (R)-1-[4-(3-Methyl-2-thienyl)-4-(2-thienyl)-3-butenyl]-3-piperidine carboxylic acid synzeal.com
Molecular Formula C19H23NO2S2 axios-research.com
Molecular Weight 361.53 g/mol axios-research.com
CAS Number 745762-44-1 synzeal.comaxios-research.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO2S2 B12792159 Desmethyltiagabine CAS No. 748741-38-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

748741-38-0

Molecular Formula

C19H23NO2S2

Molecular Weight

361.5 g/mol

IUPAC Name

(3R)-1-[4-(3-methylthiophen-2-yl)-4-thiophen-2-ylbut-3-enyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C19H23NO2S2/c1-14-8-12-24-18(14)16(17-7-4-11-23-17)6-3-10-20-9-2-5-15(13-20)19(21)22/h4,6-8,11-12,15H,2-3,5,9-10,13H2,1H3,(H,21,22)/t15-/m1/s1

InChI Key

VZSYFEZWPMQBNC-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=CC=CS3

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=CC=CS3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Desmethyltiagabine

Overview of Established Synthetic Routes for Desmethyltiagabine

Versatile syntheses for this compound have been developed, affording the compound in excellent yields. researchgate.netresearchgate.net

Key Synthetic Steps and Intermediates

A prominent synthetic route involves several key transformations. researchgate.netresearchgate.net The initial step is a Grignard reaction, followed by a ring-opening of a hydroxymethyl cyclopropane (B1198618) intermediate, which simultaneously undergoes dehydration and bromination using bromotrimethylsilane. researchgate.netresearchgate.net The subsequent displacement of the resulting bromine with ethyl R-(−)-piperidine-3-carboxylate is a crucial step. The synthesis is completed by either an acid or base-catalyzed hydrolysis of the ester group. researchgate.net

Another strategic approach utilizes a Wittig reaction to synthesize the key intermediates, 4-tosyl-1,1-diaryl/heteroaryl-1-butenes. researchgate.net This is followed by N-alkylation with (R)-3-piperidinecarboxylate. researchgate.net The final target compounds are obtained after saponification and acidification of the resulting N-diheterocyclylalkenylpiperidine-3-carboxylic acid ester. researchgate.net

A different strategy employs an alkyl-chain appendant acrylate (B77674) as the starting material, which allows for the facile synthesis of analogs and derivatives for further biological investigation. researchgate.net A key step in this approach is a cyclization reaction via double N-substitutions to construct the essential alkaloid ring. researchgate.net

The table below summarizes the key intermediates in this compound synthesis.

IntermediateDescriptionReference
Hydroxymethyl cyclopropaneUndergoes ring-opening, dehydration, and bromination. researchgate.net
4-tosyl-1,1-diaryl/heteroaryl-1-buteneSynthesized via a Wittig reaction. researchgate.net
Ethyl R-(−)-piperidine-3-carboxylateUsed for displacement of bromine. researchgate.net
N-diheterocyclylalkenylpiperidine-3-carboxylic acid esterPrecursor to the final product after saponification and acidification. researchgate.net

Optimization of Reaction Conditions and Yields

The established synthetic routes for this compound have been optimized to achieve excellent yields. researchgate.netresearchgate.net For instance, the multi-step synthesis starting from the Grignard reaction is noted for its high efficiency. researchgate.net Similarly, the strategy involving the Wittig reaction and subsequent N-alkylation has been developed to produce the target compounds effectively. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective synthesis methods is critical for producing specific enantiomers of this compound analogs, which can exhibit different biological activities. One notable approach achieved an enantioselective synthesis of Tiagabine (B1662831) by utilizing an asymmetric hydrogen atom transfer protocol to establish the crucial chiral tertiary carbon center. researchgate.net This strategy offers a pathway for creating chiral analogs of related compounds like this compound.

Exploration of Regioisomeric Synthesis Strategies

The synthesis of regioisomers of Tiagabine and its analogs, including this compound, has been a focus of research to understand how the placement of substituents on the aromatic rings affects activity. wiley.comalraziuni.edu.ye Efficient syntheses for regioisomers of Tiagabine have been reported. researchgate.net

One strategy for synthesizing regioisomeric pyrazole (B372694) derivatives, which can be considered as building blocks or analogs, involves the reaction of β-enamino diketones with hydrazine (B178648) derivatives. mdpi.comktu.edu The regioselectivity of this reaction can often be controlled by the choice of solvent. mdpi.comktu.edu For example, in the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, using different solvents led to varying ratios of the desired product and its regioisomer. mdpi.com Another approach involves the N-alkylation of asymmetrically substituted 1H-pyrazoles, which can lead to a mixture of regioisomeric products. mdpi.comktu.edu

The following table shows the effect of solvent on the formation of regioisomers in a model reaction.

SolventYield of Main Product (%)Yield of Regioisomer (%)Reference
Acetonitrile (B52724) (ACN)753 mdpi.com
Carbon Tetrachloride (CCl4)549 mdpi.com

Design and Synthesis of Novel this compound Derivatives for Research

The design and synthesis of novel derivatives of this compound are driven by the need to explore structure-activity relationships and develop new compounds with improved properties. A strategy that starts with a modifiable alkyl-chain appendant acrylate provides a versatile platform for the synthesis of various analogs and derivatives. researchgate.net This approach facilitates the introduction of different functional groups and structural modifications to probe their effects on biological activity.

Research has also focused on creating novel heterocyclic amino acids as building blocks for new derivatives. mdpi.com For example, series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized for this purpose. mdpi.comktu.edu These intermediates can be further modified to produce a wide range of novel compounds for biological evaluation.

Mechanistic Elucidation of Gaba Transporter Interactions

Primary Target Identification: GABA Transporter 1 (GAT-1)

Desmethyltiagabine, a derivative of the anticonvulsant tiagabine (B1662831), primarily targets the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). ontosight.airesearchgate.net GAT-1 is a crucial protein in the central nervous system responsible for the reuptake of GABA, the primary inhibitory neurotransmitter, from the synaptic cleft into presynaptic neurons and surrounding glial cells. patsnap.comnih.govnih.gov This process is vital for terminating GABAergic signaling and maintaining the delicate balance between neuronal excitation and inhibition. patsnap.comfrontiersin.org

GAT-1 belongs to the solute carrier 6 (SLC6) family of sodium- and chloride-dependent transporters. nih.govwikipedia.org The transport of one GABA molecule is coupled to the co-transport of two sodium ions and one chloride ion. frontiersin.orgwikipedia.org By inhibiting GAT-1, compounds like tiagabine and its derivatives increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. patsnap.comnih.gov This mechanism is a well-established strategy for treating neurological disorders characterized by excessive neuronal excitation, such as epilepsy. nih.govfrontiersin.org

The significance of GAT-1 as a therapeutic target is underscored by the clinical use of tiagabine for partial seizures. nih.govresearchgate.net Research has consistently shown that inhibitors like tiagabine exhibit high affinity and selectivity for GAT-1 over other GABA transporter subtypes. researchgate.net The interaction of these inhibitors with GAT-1 has been the subject of extensive research, including structural studies aimed at elucidating the precise binding mechanisms. nih.govresearchgate.net

Molecular Mechanisms of GABA Uptake Inhibition by this compound

The inhibition of GABA uptake by this compound at the molecular level involves intricate interactions with the GAT-1 transporter. While specific studies on this compound are less abundant than those on its parent compound, tiagabine, the fundamental mechanisms are expected to be similar due to their structural relationship. ontosight.ai

Ligand Binding Dynamics and Kinetics to GAT-1

The binding of inhibitors like tiagabine to GAT-1 is a dynamic process. It is characterized by its kinetics, including the rates of association (k_on) and dissociation (k_off), which together determine the binding affinity (K_D). malvernpanalytical.com Molecular dynamics simulations have been instrumental in exploring the binding and translocation processes of ligands within GAT-1. plos.orgnih.gov These studies suggest that tiagabine binds to the S1 substrate-binding site of GAT-1. researchgate.netplos.org

Recent cryo-electron microscopy studies have revealed that tiagabine locks the GAT-1 transporter in an inward-open conformation, effectively blocking the intracellular gate of the GABA release pathway. nih.govresearchgate.net This structural insight helps to explain how the inhibitor suppresses neurotransmitter uptake. The binding is thought to occur in a two-step mechanism: an initial competitive binding to the outward-open conformation, followed by a transition that stalls the transporter in the inward-open state, which accounts for the mixed-type inhibition observed. nih.govresearchgate.net This means it exhibits characteristics of both competitive and non-competitive inhibition. researchgate.netnih.gov

Specificity and Selectivity Profiling Across GABA Transporter Subtypes (GAT-1, GAT-2, GAT-3, GAT-4)

The mammalian central nervous system expresses four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1 (sometimes referred to as GAT-4). researchgate.netnih.gov While they all transport GABA, they have distinct tissue distributions and pharmacological profiles. frontiersin.orgsigmaaldrich.com GAT-1 is predominantly found in neurons, while GAT-3 is mainly expressed in glial cells. frontiersin.org GAT-2 and BGT-1 are also found in other tissues like the liver and kidney. nih.gov

Tiagabine is known for its high selectivity for GAT-1. researchgate.net This selectivity is a key factor in its therapeutic profile. The high sequence similarity among the GABA transporter subtypes makes the development of selective inhibitors challenging. nih.gov For instance, the nipecotic acid moiety, a core structure in many GAT inhibitors including tiagabine, is a substrate for GAT-1, GAT-2, and GAT-3. nih.govsigmaaldrich.com However, modifications to this core structure, such as the lipophilic side chain in tiagabine, confer significant selectivity for GAT-1. plos.org

Studies have shown that tiagabine is a potent and selective inhibitor of GAT-1, with significantly lower affinity for GAT-2, GAT-3, and BGT-1. researchgate.net For example, the IC50 values for the inhibitor NNC 711, which is structurally related to tiagabine, demonstrate this selectivity, with a much lower IC50 for GAT-1 compared to the other subtypes. rndsystems.com This selectivity ensures that the therapeutic effects are primarily mediated through the inhibition of neuronal GABA uptake.

Comparative Analysis of Inhibitory Potency and Efficacy with Tiagabine and Other Known GABA Uptake Inhibitors

The inhibitory potency of GABA uptake inhibitors is typically quantified by their IC50 value, which is the concentration of the inhibitor required to block 50% of GABA uptake.

Comparison with Tiagabine:

Comparison with Other GABA Uptake Inhibitors:

A variety of compounds have been developed as GABA uptake inhibitors, each with different potencies and selectivities.

Nipecotic Acid: This is a foundational compound for many GAT inhibitors and acts as a substrate for the transporters. sigmaaldrich.comnih.gov It is less potent than tiagabine. nih.gov

NNC 711: This is a potent and selective GAT-1 inhibitor with a reported IC50 value of 0.04 µM for human GAT-1. rndsystems.com

(S)-SNAP-5114: This compound shows selectivity for GAT-3, with an IC50 of >100 µM for GAT-1, demonstrating the potential for developing subtype-selective inhibitors. nih.gov

EF1502: This compound inhibits both GAT-1 and BGT-1. nih.gov

The following table provides a comparative overview of the inhibitory potency of various GABA uptake inhibitors.

CompoundTarget(s)IC50 (µM)Source(s)
(R)-Tiagabine GAT-10.136 nih.gov
(S)-Tiagabine GAT-10.392 nih.gov
NNC 711 hGAT-10.04 rndsystems.com
rGAT-2171 rndsystems.com
hGAT-31700 rndsystems.com
hBGT-1622 rndsystems.com
(S)-SNAP-5114 GAT-1>100 nih.gov
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid GAT-1>200 researchgate.net
GAT-221 researchgate.net
GAT-35 researchgate.net
BGT-1140 researchgate.net

This data highlights the significant efforts in medicinal chemistry to develop potent and selective inhibitors for different GABA transporter subtypes, with tiagabine and its derivatives being prime examples of successful GAT-1 selective inhibitors.

Preclinical Pharmacological Characterization of Desmethyltiagabine

In Vitro Pharmacological Studies

In vitro studies are fundamental in early-stage drug discovery to determine a compound's mechanism of action and selectivity at a molecular and cellular level before advancing to whole-organism (in vivo) testing. wuxiapptec.com

Assessment of [³H]-GABA Uptake Inhibition in Synaptosomal Preparations

The assessment of [³H]-GABA (tritiated gamma-aminobutyric acid) uptake inhibition in synaptosomal preparations is a standard biochemical assay used to measure a compound's ability to block GABA transporters. Synaptosomes are isolated nerve terminals that retain functional transporters, allowing for the direct measurement of neurotransmitter reuptake. In this assay, the inhibition of [³H]-GABA uptake by a test compound is quantified, typically yielding an IC50 value, which represents the concentration of the compound required to inhibit 50% of GABA uptake.

While literature concerning analogs of Tiagabine (B1662831) suggests they exhibit inhibitory activity on [³H]-GABA uptake, specific IC50 values and detailed research findings for Desmethyltiagabine in synaptosomal preparations are not available in the reviewed publications. For context, its parent compound, Tiagabine, is a potent inhibitor in such assays, which is central to its mechanism of action. nih.gov

Evaluation in Transfected Cell Lines Expressing GABA Transporters

To understand the selectivity of a compound, researchers utilize cell lines (such as HEK293) that have been genetically engineered to express specific subtypes of GABA transporters (e.g., GAT-1, GAT-2, GAT-3, and BGT-1). By testing the compound on each cell line, its potency and selectivity for each transporter subtype can be determined. This is crucial for predicting both therapeutic efficacy and potential side effects. Tiagabine, for instance, shows high selectivity for the GAT-1 transporter. nih.gov

Specific data from studies evaluating this compound in transfected cell lines expressing individual GABA transporter subtypes were not found in the public domain. Such studies would be essential to confirm if it shares Tiagabine's GAT-1 selectivity or if it possesses a different transporter interaction profile.

Receptor Binding Profiling and Selectivity Assessment (excluding off-target safety)

Receptor binding profiling is a broad screening process where a compound is tested against a large panel of known receptors, ion channels, and transporters to determine its binding affinity and selectivity. This helps to confirm that the compound's primary activity is at its intended target and reveals any significant interactions with other targets that could contribute to its pharmacological effect. The affinity is typically reported as a Ki or IC50 value.

A detailed receptor binding profile and selectivity assessment for this compound is not publicly available. This analysis would be a critical step in its characterization to confirm it acts selectively as a GABA uptake inhibitor without significantly engaging other neurotransmitter systems.

In Vivo Preclinical Models of Neurological Dysregulation

In vivo studies in animal models are used to determine if the in vitro activity of a compound translates into a therapeutic effect in a living organism and to establish a preliminary efficacy profile.

Anticonvulsant Efficacy in Chemically-Induced Seizure Models (e.g., PTZ, DMCM)

Chemically-induced seizure models are standard for the preclinical evaluation of potential anticonvulsant drugs. Agents like Pentylenetetrazole (PTZ) and 6,7-dimethoxy-4-ethyl-b-carboline-3-carboxylate (DMCM) are GABA receptor antagonists that induce seizures. The efficacy of a test compound is measured by its ability to prevent or delay the onset of seizures, with results often reported as an ED50 value (the dose effective in 50% of the test population).

While this compound is noted to have potential anticonvulsant effects as an analog of Tiagabine, specific efficacy data, such as ED50 values in PTZ, DMCM, or other chemically-induced seizure models, are not reported in the available scientific literature. For comparison, Tiagabine is highly potent in these models, effectively antagonizing convulsions induced by both PTZ and DMCM. nih.gov

Activity in Genetic Animal Models of Epilepsy (excluding absence epilepsy)

No studies detailing the activity of a compound identified as this compound in genetic animal models of epilepsy, such as those for Dravet syndrome (e.g., Scn1a+/- mice) or other channelopathies, were found in the reviewed literature. synapcell.comnih.govnih.govcureepilepsy.orgelifesciences.org Research on genetic epilepsy models often involves testing compounds on animals with specific gene mutations that cause spontaneous seizures, like the Vlgr1 knockout mice susceptible to audiogenic seizures, but this compound has not been documented in such studies. osaka-u.ac.jpnih.govrjeid.com

Modulation of Extracellular GABA Levels via Microdialysis

There is no published research that utilizes in vivo microdialysis to measure the effects of this compound on extracellular levels of gamma-aminobutyric acid (GABA). wikipedia.orgcapes.gov.br This technique is widely used to measure neurotransmitter concentrations in specific brain regions in awake, freely moving animals and to assess how drugs impact neurotransmitter release and uptake. nih.govnih.govumich.edu While studies have investigated the effects of various compounds, including GABA uptake inhibitors, on extracellular GABA, specific data for this compound are absent from the scientific record. criver.com

Electrophysiological Endpoints in Conscious Animal Models (e.g., EEG/MEG Beta Activity)

No data from electroencephalography (EEG) or magnetoencephalography (MEG) studies in conscious animal models to assess the effects of this compound on beta activity or other electrophysiological endpoints could be located. Such studies are crucial for understanding how a compound modulates brain network activity and are often used to characterize the neuropharmacological profile of potential antiepileptic drugs. synapcell.commdpi.comnih.gov Changes in EEG power spectra, including alpha, beta, delta, and theta bands, are analyzed to predict the efficacy or physiological effect of pharmacological interventions, but no such analysis is available for this compound. nih.gov

Investigation of Neuroprotective Potential in Hypoxia/Ischemia and Status Epilepticus Models

There is a lack of published evidence regarding the neuroprotective potential of this compound in animal models of hypoxia/ischemia or status epilepticus. nih.govmdpi.comnih.gov Animal models, such as those inducing brain injury through carotid artery ligation followed by hypoxia, are standard for evaluating whether a compound can reduce neuronal damage. neurophyxia.comnih.govnih.govpsu.edu Similarly, models of status epilepticus are used to find therapies that can stop prolonged seizures and prevent subsequent brain damage. nih.govmdpi.comfrontiersin.org However, no studies have reported on the efficacy of this compound in these contexts.

Extensive searches of scientific databases and literature repositories did not yield any specific preclinical pharmacological data for a compound named "this compound." The name implies it is a metabolite of another compound, likely through the removal of a methyl group. However, in the context of the well-known GABA uptake inhibitor Tiagabine, the primary metabolic pathways involve oxidation, not demethylation. This suggests that "this compound" may be an incorrect or obscure name for a metabolite or analogue, or that research on this specific compound has not been published in the accessible scientific domain. Therefore, the requested article, with its specific subsections and data tables, cannot be generated based on currently available information.

Structure Activity Relationship Sar and Computational Studies

Identification of Key Structural Determinants for GAT-1 Inhibition

The inhibitory activity of Desmethyltiagabine and related compounds on the GAT-1 transporter is dictated by specific structural features that facilitate a high-affinity interaction with the transporter's binding sites. Molecular modeling studies, often based on homology models of GAT-1, have elucidated a binding hypothesis where the molecule spans two distinct regions within the transporter: the primary substrate-binding site (S1) and an allosteric "vestibule" site (S2). nih.gov

The key structural components of the tiagabine (B1662831) scaffold, and by extension this compound, that are crucial for GAT-1 inhibition include:

The Nipecotic Acid Moiety : This part of the molecule mimics the endogenous substrate, GABA. nih.gov Its carboxyl group is essential for forming substrate-like interactions with key residues and a sodium ion (Na1) in the S1 binding site. nih.gov The protonated amine of the piperidine (B6355638) ring is also critical for establishing a stable interaction. nih.gov

The Lipophilic Di-thiophene Anchor : This bulky, aromatic portion of the molecule extends into the extracellular vestibule, occupying the S2 site. nih.gov This interaction is believed to be responsible for the non-competitive component of inhibition by physically blocking the substrate's access to the S1 site and stabilizing the transporter in an outward-open conformation. nih.govresearchgate.net

Experimental and computational data have identified several key interactions between Tiagabine and the GAT-1 transporter, which are presumed to be conserved for this compound.

Interacting Moiety of LigandKey Interaction TypeInteracting GAT-1 Residues/IonsReference
Carboxyl group (Nipecotic acid)Ionic/Hydrogen BondNa1 ion, Gly65, Tyr140 nih.gov
Protonated amine (Piperidine)Hydrogen BondPhe294 (main chain) nih.gov
Di-thiophene ringsHydrophobic InteractionsTrp68, Tyr139, Tyr140, Ile143, Phe294 nih.gov
Di-thiophene ringsCH–π InteractionTyr140 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. fiveable.menih.govwikipedia.org For GAT-1 inhibitors, QSAR models can predict the inhibitory potency of new analogs based on their physicochemical and structural properties, thereby accelerating the drug discovery process by prioritizing which molecules to synthesize and test. fiveable.menih.gov

A typical QSAR study for a series of this compound analogs would involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) and using statistical methods to build a predictive model. nih.gov For instance, a binary QSAR approach has been described for GAT inhibitors, where compounds are classified as "active" or "inactive" based on a predefined activity threshold (e.g., pIC₅₀ ≥ 7.0), which is useful for classifying high-activity analogs. nih.gov

Ligand-based QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful 3D-QSAR techniques that can provide detailed insights into the SAR of a series of molecules. nih.govnih.gov These methods align a set of structurally related ligands and calculate their steric, electrostatic, and other physicochemical fields. nih.gov The resulting field values are then correlated with biological activity to generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govmdpi.com

CoMFA calculates steric and electrostatic fields around the aligned molecules.

CoMSIA provides a more comprehensive analysis by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

While specific CoMFA and CoMSIA studies on this compound are not extensively detailed in publicly available literature, the application of these methods would yield valuable contour maps. These maps would highlight, for example, regions where bulky substituents are favored (favorable steric contours) or where positive or negative charges enhance potency (favorable electrostatic contours), thereby guiding the design of more potent GAT-1 inhibitors.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov For GAT-1 inhibitors, a pharmacophore model can be derived from the binding conformation of a potent ligand like Tiagabine within the transporter. nih.govacs.org

A pharmacophore model for Tiagabine-like GAT-1 inhibitors has been developed based on its docked binding pose. nih.govacs.org This model typically includes the following key features:

Pharmacophore FeatureCorresponding Chemical GroupReference
Negative IonizableCarboxyl group of the nipecotic acid moiety nih.gov
Positive IonizableProtonated amine of the piperidine ring nih.gov
Hydrophobic/AromaticThe two thiophene (B33073) rings nih.gov

This validated pharmacophore model can then be used as a 3D query to screen large chemical databases (virtual screening) to identify novel compounds that possess the required chemical features for GAT-1 inhibition but may have a completely different chemical scaffold. nih.govacs.org This approach has proven successful, as a pharmacophore-based virtual screening of the DrugBank database led to the identification of the thyroid hormone liothyronine (B1675554) as a novel GAT-1 inhibitor. acs.orgacs.org

Receptor-Based Computational Approaches

Receptor-based computational methods utilize the 3D structure of the biological target—in this case, the GAT-1 transporter—to study ligand binding. The advent of high-resolution cryo-electron microscopy (cryo-EM) structures of GAT-1, along with robust homology models based on related transporters, has significantly advanced these approaches. nih.govnih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. mdpi.com Docking studies have been instrumental in developing and refining the binding hypothesis for Tiagabine and its analogs within GAT-1. acs.orgresearchgate.net

These simulations have consistently shown that the most favorable binding mode involves the nipecotic acid fragment of Tiagabine occupying the S1 site, where GABA binds, while the lipophilic tail extends into the S2 site in the extracellular vestibule. nih.govmdpi.comnih.gov This pose successfully explains the SAR of this class of inhibitors. acs.org Docking studies have identified a network of amino acid residues that form crucial interactions with the inhibitor. nih.gov

GAT-1 ResidueLocationRole in BindingReference
Tyr60TM1H-bonding with substrate frontiersin.org
Gly65TM1Interaction with carboxyl group nih.gov
Tyr139TM3Hydrophobic interaction with aromatic tail nih.gov
Tyr140TM3H-bond with carboxyl group, hydrophobic interaction nih.gov
Phe294TM6H-bond with protonated amine, hydrophobic interaction nih.gov
Ser396TM8H-bonding with substrate researchgate.net

Recent cryo-EM structures have revealed an alternative binding mode for Tiagabine in an inward-open state of the transporter. nih.govmdpi.com However, computational studies suggest this pose is less energetically favorable than the previously hypothesized mode in the outward-open state. nih.govnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study its stability and conformational changes over time. nih.gov MD simulations have been used extensively to validate the docked poses of Tiagabine in GAT-1 and to understand the mechanism of inhibition. nih.gov

Key findings from MD simulations include:

Stability of the Binding Pose : Simulations have confirmed that the binding mode of Tiagabine spanning the S1 and S2 sites in an outward-open state of GAT-1 is stable and energetically favorable. nih.govnih.gov

Role of Water Molecules : MD studies have identified the presence of conserved water molecules in the binding site that mediate interactions between the ligand and the transporter. nih.gov

Conformational Changes : Simulations help to understand how the binding of an inhibitor like this compound can stabilize a specific conformation of the transporter (e.g., the outward-open state), thereby blocking the transport cycle. researchgate.netresearchgate.net

Translocation Pathway : Steered Molecular Dynamics (SMD), a specialized technique, has been used to simulate the entire process of ligand binding and translocation, revealing the sequence of residue interactions along the transport pathway. researchgate.netcore.ac.uk

These simulations provide a deeper understanding of the binding kinetics and the allosteric modulation exerted by the lipophilic tail of the inhibitor, which is crucial for its potent inhibitory effect. nih.gov

Advanced Structural Biology Insights (e.g., Cryo-EM of GATs)

Recent advancements in structural biology, particularly the use of cryogenic electron microscopy (cryo-EM), have provided unprecedented, near-atomic level insights into the architecture of GABA transporters (GATs). nih.govnih.gov These studies have been pivotal in visualizing the dynamic conformational changes GATs undergo during substrate transport and inhibitor binding. While direct cryo-EM studies focusing specifically on this compound are not yet available in published literature, the structural elucidation of the human GABA transporter 1 (hGAT-1) in complex with the parent compound, tiagabine, offers a robust framework for understanding the potential interactions of this compound.

Cryo-EM structures of hGAT-1 have revealed that tiagabine can lock the transporter in an inward-open conformation, effectively blocking the intracellular gate of the GABA release pathway and thereby inhibiting neurotransmitter reuptake. drugdesign.org This mechanism of action provides a detailed molecular basis for the anticonvulsant effects of tiagabine. The high-resolution maps generated through cryo-EM allow for the precise identification of the amino acid residues within the transporter that form the binding pocket for tiagabine. nih.govnih.gov

Although the cryo-EM structure of hGAT-1 with tiagabine bound has revealed an unexpected binding mode in an inward-open state, computational modeling studies suggest that a more stable and energetically favorable binding occurs in the outward-open state. nih.gov In this proposed model, the nipecotic acid moiety of tiagabine occupies the primary substrate-binding site (S1), while the aromatic rings are situated in the S2 site. nih.gov This highlights the complexity of inhibitor-transporter interactions and suggests that the observed cryo-EM structure may represent one of several possible binding conformations.

Table 1: Key Structural Insights from Cryo-EM Studies of hGAT-1 with Tiagabine

FeatureObservationImplication for this compound
Transporter Conformation Tiagabine stabilizes an inward-open conformation of hGAT-1. drugdesign.orgThis compound is expected to induce a similar conformational state.
Binding Site The binding pocket accommodates both the nipecotic acid and the lipophilic tail of tiagabine. nih.govdntb.gov.uaThe binding site for this compound is anticipated to be the same.
Inhibitory Mechanism Blockade of the intracellular gate prevents GABA translocation. drugdesign.orgThe fundamental inhibitory mechanism is likely conserved.
Potential for Multiple Binding Modes Discrepancies between cryo-EM data and computational models suggest the possibility of different binding orientations. nih.govThe binding of this compound may also be dynamic and multifaceted.

Rational Design Principles for Enhanced GABA Uptake Inhibitors

The development of more potent and selective GABA uptake inhibitors is guided by rational design principles derived from an understanding of the structure-activity relationships (SAR) and the three-dimensional architecture of the target transporters. nih.govnih.gov While specific SAR studies for this compound are not extensively documented, the principles established from research on tiagabine and its analogs provide a clear roadmap for designing enhanced inhibitors.

A central tenet in the rational design of GAT inhibitors is the optimization of the interaction with the key binding domains of the transporter. For inhibitors based on the tiagabine scaffold, this involves modifications to both the nipecotic acid core and the lipophilic side chain. The nipecotic acid moiety is crucial for anchoring the inhibitor to the primary substrate-binding site (S1). nih.gov Therefore, maintaining its structural integrity or introducing subtle modifications that enhance its affinity for this site are key strategies.

Computational modeling, including molecular docking and molecular dynamics simulations, is an indispensable tool in the rational design process. nih.gov These methods allow for the in-silico screening of virtual libraries of novel compounds and provide predictions of their binding affinities and modes. By modeling the interactions of this compound and its hypothetical analogs with the known structure of hGAT-1, researchers can prioritize the synthesis of compounds with the highest predicted potency.

Furthermore, structure-based drug design can be employed to improve the pharmacokinetic properties of inhibitors. For instance, modifications can be introduced to enhance metabolic stability or to fine-tune lipophilicity for better blood-brain barrier penetration. The design of analogs of this compound would likely explore variations in the aromatic rings of the side chain or the linker connecting it to the nipecotic acid core, with the goal of optimizing both target engagement and drug-like properties.

Table 2: Guiding Principles for the Rational Design of this compound Analogs

Design StrategyRationalePotential Modification on this compound
Enhance S1 Binding Improve affinity for the primary substrate-binding site.Introduce bioisosteric replacements for the carboxylic acid on the nipecotic acid ring.
Optimize S2 Interactions Maximize hydrophobic and electronic interactions with the S2 pocket.Modify the thiophene rings with different substituents or replace them with other aromatic systems.
Modulate Lipophilicity Improve pharmacokinetic properties such as solubility and membrane permeability.Alter the length and composition of the linker between the nipecotic acid and the diaryl moiety.
Increase Metabolic Stability Reduce susceptibility to metabolic degradation.Introduce blocking groups at metabolically labile positions.

Metabolic Pathways and Metabolite Characterization Preclinical Focus

Identification of Desmethyltiagabine as an Analog or Metabolite in Preclinical Studies

This compound is recognized primarily as a synthetic analog and a potential impurity or degradation product of Tiagabine (B1662831). It is commercially available as a reference standard for analytical purposes. While the demethylation of a methyl group, such as the one present on one of the thiophene (B33073) rings of Tiagabine, is a common metabolic transformation for many pharmaceutical compounds, this compound has not been explicitly identified as a significant metabolite in published preclinical studies profiling the biotransformation of Tiagabine.

Preclinical pharmacokinetic studies have established that Tiagabine is extensively metabolized in the liver, with only about 2% of the parent drug excreted unchanged in urine. researchgate.net The major identified metabolic pathways are oxidation of the thiophene ring and glucuronidation. fda.gov The primary metabolite identified in these studies is a 5-oxo-tiagabine derivative, which results from oxidation. fda.gov To date, comprehensive metabolite profiling in preclinical models has not reported the detection and characterization of this compound as a product of in vivo metabolism.

In Vitro Metabolic Pathways (e.g., Cytochrome P450-Mediated Metabolism)

The metabolism of Tiagabine has been investigated using in vitro systems, such as human liver microsomes, to identify the enzymes responsible for its biotransformation. These studies have conclusively shown that Tiagabine is primarily metabolized by the cytochrome P450 (CYP) system. nih.gov

Key Findings from In Vitro Studies:

Primary Enzyme: The main enzyme responsible for Tiagabine metabolism is the CYP3A isoform, specifically CYP3A4. fda.govnih.gov

Potential for Demethylation: The CYP3A4 enzyme is known to catalyze N-demethylation and O-demethylation for a wide range of substrates. nih.govnih.govresearchgate.net Theoretically, this enzymatic capability could extend to the C-demethylation of the methyl group on the thiophene ring of Tiagabine to form this compound.

Documented Pathways: Despite the theoretical potential for demethylation, the principal metabolic pathways confirmed through in vitro studies are thiophene ring oxidation to 5-oxo-tiagabine and glucuronidation. fda.govnih.gov Contributions from other CYP isoforms such as CYP1A2, CYP2D6, or CYP2C19 have not been entirely excluded but are considered minor. fda.gov

The following table summarizes the known and theoretical metabolic pathways for Tiagabine.

Metabolic PathwayMediating EnzymeResulting ProductStatus in Preclinical Studies
Thiophene Ring OxidationCYP3A45-oxo-tiagabineIdentified and Confirmed fda.gov
GlucuronidationUGTsTiagabine GlucuronideIdentified and Confirmed fda.gov
C-DemethylationCYP3A4 (Theoretical)This compoundNot Identified or Confirmed

Characterization of Downstream Metabolites and Oxidative Degradation Products in Preclinical Systems

The characterization of molecules derived from Tiagabine in preclinical systems has focused on both metabolic products and forced degradation products.

Metabolite Characterization: The primary metabolite, 5-oxo-tiagabine, has been identified through in vivo and in vitro studies. fda.gov This metabolite is formed via the oxidation of one of the thiophene rings. fda.gov Beyond this initial oxidative step, further downstream metabolic characterization is not extensively detailed in the literature. As this compound has not been identified as a metabolite, no downstream metabolites originating from it have been reported.

Oxidative Degradation Products: Studies on the chemical stability of Tiagabine have identified several oxidative degradation products when the drug is subjected to stress conditions (e.g., exposure to hydrogen peroxide). These are not products of enzymatic metabolism. Analysis using high-resolution mass spectrometry has identified nine distinct degradation products. The degradation primarily occurs at the double bond of the molecule, leading to the formation of dihydroxy, ketohydroxy, and ketone derivatives.

Investigation of Metabolite Pharmacological Relevance in Preclinical Models

A key aspect of preclinical drug development is determining whether metabolites contribute to the therapeutic effect or potential toxicity of the parent compound. In the case of Tiagabine, the consensus from preclinical data is that its metabolites are pharmacologically inactive. researchgate.net

The anticonvulsant and other neuropharmacological effects of Tiagabine are attributed solely to the parent compound's ability to inhibit the reuptake of gamma-aminobutyric acid (GABA). nih.govnih.gov

Advanced Analytical and Research Methodologies for Desmethyltiagabine

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods are fundamental for the separation and quantification of desmethyltiagabine in complex biological samples such as plasma and urine. frontiersin.orgadarshcollege.in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used techniques due to their high sensitivity, selectivity, and robustness. wikipedia.orgcertara.com

In the context of analyzing tiagabine (B1662831) and its metabolites, HPLC methods have been developed to achieve efficient separation from the parent drug and other endogenous components. For instance, a reversed-phase HPLC method might utilize a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govgoogle.com The precise composition of the mobile phase is optimized to ensure adequate resolution and retention times. In one such method for the analysis of tiagabine, desmethyl-tiagabine was used as an internal standard, with retention times of 4.8 minutes, demonstrating the capability of HPLC to separate these closely related compounds. nih.gov The limit of quantification for tiagabine in this assay was 50 ng/ml in a 50 μl plasma sample, with a linear calibration curve obtained over a wide concentration range. nih.gov

LC-MS/MS has become the gold standard for bioanalytical assays, offering superior sensitivity and specificity compared to conventional HPLC with UV detection. certara.comeag.comnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org For this compound, an LC-MS/MS method would involve chromatographic separation followed by ionization of the analyte and its subsequent fragmentation. The mass spectrometer then detects specific precursor and product ions, a process known as Multiple Reaction Monitoring (MRM), which provides a high degree of certainty in identification and quantification. nih.goveag.com The development of such methods requires careful optimization of both the chromatographic conditions and the mass spectrometric parameters to achieve the desired sensitivity, which can often reach sub-nanogram per milliliter levels.

The sample preparation prior to chromatographic analysis is a critical step to remove interfering substances from the biological matrix. mdpi.com Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed to isolate this compound and other analytes from plasma or urine samples. nih.gov The choice of extraction method depends on the physicochemical properties of this compound and the nature of the biological matrix.

Table 1: Example of HPLC Method Parameters for Analysis Involving this compound as an Internal Standard

ParameterValue
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column Specific details often proprietary, but typically a reversed-phase column (e.g., C18)
Mobile Phase Optimized mixture of organic and aqueous phases
Flow Rate 0.8 ml/min nih.gov
Internal Standard Desmethyl-tiagabine nih.gov
Retention Time (Desmethyl-tiagabine) 4.8 min nih.gov
Detection Electrochemical or Mass Spectrometric Detection
Limit of Quantification (for Tiagabine) 50 ng/ml nih.gov
Calibration Range (for Tiagabine) 0–28 μg/ml nih.gov

Spectroscopic Methods for Structural Confirmation and Purity Assessment (e.g., NMR, HRMS)

Spectroscopic techniques are indispensable for the definitive structural confirmation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are powerful tools used for these purposes. nih.gov

NMR spectroscopy provides detailed information about the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can be used to map out the connectivity of atoms within the molecule, confirming the absence of the methyl group and the integrity of the rest of the molecular scaffold. These analyses are crucial for verifying the identity of synthesized reference standards of this compound and for characterizing any potential impurities or degradation products.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound with a high degree of confidence. nih.govresearchgate.net This technique is particularly useful for confirming the identity of the metabolite in complex biological matrices and for distinguishing it from other molecules with similar nominal masses. When coupled with liquid chromatography (LC-HRMS), it allows for the separation and identification of this compound and its related substances, providing a comprehensive profile of the sample. In a study on tiagabine degradation, LC/ESI-MSn and HR-MS were instrumental in identifying various degradation products, showcasing the power of these techniques in structural elucidation. nih.govresearchgate.net

Table 2: Spectroscopic Techniques for this compound Analysis

TechniqueApplicationInformation Provided
Nuclear Magnetic Resonance (NMR) Structural Confirmation, Purity AssessmentDetailed molecular structure, connectivity of atoms, identification of functional groups.
High-Resolution Mass Spectrometry (HRMS) Structural Confirmation, Purity Assessment, Metabolite IdentificationAccurate mass measurement, elemental composition, identification in complex matrices. nih.govresearchgate.net

Application of Isotopic Labeling in Mechanistic and Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs and to elucidate the mechanisms of their biotransformation. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the tiagabine molecule. When this labeled tiagabine is administered in preclinical or clinical studies, the resulting labeled this compound can be readily distinguished from its endogenous, unlabeled counterparts by mass spectrometry.

This approach offers several advantages. Firstly, it allows for the unambiguous identification and quantification of this compound in biological samples, even at very low concentrations. The mass shift introduced by the isotopic label provides a unique signature that can be selectively detected by the mass spectrometer, reducing background noise and improving the signal-to-noise ratio.

Secondly, isotopic labeling is instrumental in "metabolite-in-safety-testing" (MIST) studies. By comparing the metabolic profiles of the drug in humans and preclinical species, researchers can determine if any unique human metabolites are formed or if certain metabolites are present at disproportionately higher concentrations in humans. Isotope-labeled compounds are also crucial in absolute bioavailability studies, where the labeled drug is administered intravenously and the unlabeled drug is given orally.

Furthermore, the use of isotopically labeled internal standards in quantitative bioanalytical methods, such as LC-MS/MS, is considered the gold standard. jasco-global.com An isotopically labeled version of this compound would co-elute with the unlabeled analyte and experience similar ionization effects, leading to more accurate and precise quantification by correcting for matrix effects and variability in sample processing.

Development of High-Throughput Screening Assays for Analogs

High-throughput screening (HTS) assays are essential for the rapid evaluation of large numbers of chemical compounds, such as analogs of this compound, for their biological activity. These assays are typically automated and miniaturized to allow for the testing of thousands of compounds in a short period. nih.gov

The development of an HTS assay for this compound analogs would likely focus on their interaction with the GABA transporter (GAT1), the primary target of tiagabine. A common approach would be to use a cell-based assay that measures the uptake of a radiolabeled or fluorescently tagged GABA substrate. Compounds that inhibit GABA uptake would produce a measurable signal, allowing for the identification of active analogs.

Alternatively, a binding assay could be developed using cell membranes expressing GAT1 and a radiolabeled ligand that binds to the transporter. Analogs of this compound would compete with the radioligand for binding, and the displacement of the radioligand would be measured as an indicator of the analog's affinity for the transporter.

The data generated from HTS assays can be used to establish structure-activity relationships (SAR), which guide the design of new analogs with improved potency, selectivity, or pharmacokinetic properties. The use of HPLC-based methods can also be adapted for higher throughput analysis of reaction kinetics in the screening process. nih.gov

Pharmacokinetic-Pharmacodynamic Modeling in Preclinical Species

The pharmacokinetic component of the model would describe the absorption, distribution, metabolism, and excretion (ADME) of this compound. This involves collecting plasma and tissue concentration data over time after administration of either this compound itself or its parent drug, tiagabine. These data are then used to estimate key PK parameters such as clearance, volume of distribution, and half-life.

The pharmacodynamic component would link the concentration of this compound at the site of action (e.g., the brain) to a measurable pharmacological effect. For an anti-epileptic compound, this could be a measure of seizure protection in an animal model of epilepsy or an electroencephalogram (EEG) biomarker. nih.gov

By integrating the PK and PD data, a mathematical model can be developed to characterize the concentration-effect relationship. This model can then be used to simulate the time course of the pharmacological effect under different dosing scenarios and to predict the therapeutic window. PK-PD modeling plays a vital role in drug development by helping to optimize dosing regimens, predict clinical outcomes, and provide a rationale for dose selection in human studies. For instance, in a study of tiagabine isomers, while plasma pharmacokinetics were similar, significant differences were observed in plasma protein binding and the rate of transport to the effect compartment, highlighting the importance of PK-PD modeling in understanding the nuances of drug action. nih.gov

Q & A

Q. How can researchers integrate computational and experimental data to refine this compound’s mechanism of action?

  • Methodological Guidance :
  • Combine molecular dynamics simulations (e.g., GABA transporter-1 binding dynamics) with mutagenesis studies to validate key residues.
  • Use machine learning (e.g., random forest models) to correlate structural descriptors (e.g., topological polar surface area) with activity data. Validate predictions via synthesis and testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.